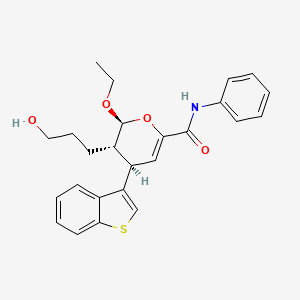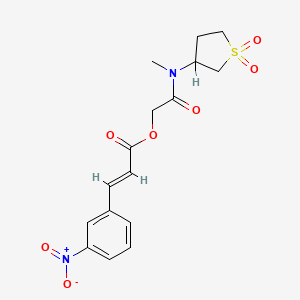
D&C 红 36 号
描述
Pigment Red 4, also known as C.I. Pigment Red 4, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in inks, coatings, plastics, and cosmetics due to its excellent color strength and stability. The compound is known for its bright red hue and is often used to achieve a consistent and vivid coloration in products.
科学研究应用
Pigment Red 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment for studying the properties of azo compounds and their interactions with various substrates.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, and plastics for its excellent color strength and stability.
作用机制
Target of Action
D and C Red No. 36, also known as CI 12085 or C.I. Pigment Red 4, is primarily used as a colorant in cosmetics and personal care products . Its primary targets are the cosmetic products themselves, where it imparts a bright orange-red color .
Mode of Action
As a synthetic dye, D and C Red No. 36 interacts with its targets by adhering to the product’s matrix and providing the desired color . It is an insoluble pigment in both water and oil, but it is easily dispersible . This allows it to be mixed into various cosmetic formulations effectively.
Biochemical Pathways
Being a synthetic dye, D and C Red No. 36 does not directly participate in any biochemical pathways within the human body. Its primary function is to provide color to the products it is added to. It’s worth noting that all color additives used in cosmetics must be approved by regulatory bodies like the fda, ensuring their safety for use .
Pharmacokinetics
The pharmacokinetics of D and C Red No. 36 in the human body are not well-studied, as it is not intended for ingestion or absorption into the body. It is an external colorant used in cosmetics and personal care products. It is known to be insoluble in both water and oil
Action Environment
The action of D and C Red No. 36 is influenced by the environment of the cosmetic formulation it is added to. Its insolubility in water and oil allows it to remain stable in various cosmetic formulations . 36’s action, efficacy, and stability would depend on the specific formulation of the cosmetic product it is used in.
生化分析
Biochemical Properties
The exact biochemical properties of D and C Red NoIt is known that it is an organic coloring pigment that gives coloration through dispersion . The compound does not contain plant tissue, animal tissue, or technology of nano particles, making it suitable for vegan and vegetarian products .
Cellular Effects
The cellular effects of D and C Red NoIt has been shown to exhibit mutagenic activity towards Salmonella typhimurium TA 98 in the presence of S9 mix . This suggests that D and C Red No. 36 may interact with cellular DNA and potentially induce mutations.
Molecular Mechanism
The molecular mechanism of D and C Red NoIt is known that the compound is manufactured by diazotization of 2-chloro-4-nitrobenzenamine in acid medium and coupling with 2-naphthalenol in acid medium . This suggests that D and C Red No. 36 may interact with biomolecules through azo bond formation.
Temporal Effects in Laboratory Settings
The temporal effects of D and C Red NoIt is known that the compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . This suggests that D and C Red No. 36 may have stability under certain conditions.
Dosage Effects in Animal Models
In a study evaluating the carcinogenic potential of D and C Red No. 36 in male and female Wistar rats, it was found that the dye treatment had no significant effect on the survival of either male or female animals as well as the body weight gain in males . Body weight gain of treated females was slightly lower than that of the control group .
Metabolic Pathways
The metabolic pathways involving D and C Red NoIt is known that the compound is used for coloring ingested drugs . This suggests that D and C Red No. 36 may be metabolized and excreted by the body.
Transport and Distribution
The transport and distribution of D and C Red NoIt is known that the compound may be safely used for coloring externally applied cosmetics in amounts consistent with current good manufacturing practice .
Subcellular Localization
The subcellular localization of D and C Red NoIt is known that the compound is used for coloring cosmetic lip products . This suggests that D and C Red No. 36 may localize to the skin cells where it is applied.
准备方法
Synthetic Routes and Reaction Conditions: Pigment Red 4 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 2,4-dinitroaniline in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with β-naphthol in an alkaline medium to form Pigment Red 4. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate.
Industrial Production Methods: In industrial settings, the production of Pigment Red 4 involves large-scale batch processes. The diazotization and coupling reactions are carried out in reactors equipped with temperature control systems to maintain the desired reaction conditions. The pigment is then filtered, washed, and dried to obtain the final product. The particle size and crystal structure of the pigment are controlled to achieve the desired color properties and dispersibility.
化学反应分析
Types of Reactions: Pigment Red 4 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chromophore structure, affecting the pigment’s color.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Reduced forms with different chromophore structures.
Substitution: Substituted derivatives with modified chemical and physical properties.
相似化合物的比较
- Pigment Red 2
- Pigment Red 3
- Pigment Red 146
- Pigment Red 23
- Pigment Red 254
属性
IUPAC Name |
1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMWFMRJZDFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044637 | |
| Record name | D&C Red No. 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Intense yellowish red | |
CAS No. |
2814-77-9 | |
| Record name | Pigment Red 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Red No. 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE8ZA0KN9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT RED 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
276 °C | |
| Record name | C.I. PIGMENT RED 4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What impurities are commonly found in D&C Red No. 36, and how are they monitored?
A2: Common impurities include 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline. These can be effectively monitored using reversed-phase liquid chromatography, ensuring compliance with regulatory limits set by organizations like the Code of Federal Regulations. []
Q2: How can D&C Red No. 36 be incorporated into cosmetic formulations for optimal performance?
A3: Research demonstrates that encapsulating D&C Red No. 36 within microspheres can enhance its application in cosmetics. [] Utilizing a styrene/acrylates-based copolymer matrix in a water-in-oil solvent evaporation process creates microspheres that are resistant to both shattering and color bleeding. [] These microspheres maintain their color integrity even when subjected to heat and shear forces in cosmetic oils. []
Q3: Are there any alternatives to using D&C Red No. 36 in cosmetic products?
A4: While the provided research focuses specifically on D&C Red No. 36, it does mention that other red organic pigments are used in anhydrous cosmetic compositions. [] These include D&C Red No. 6, D&C Red No. 7, D&C Red No. 30, and D&C Red No. 34. [] Further research is necessary to fully compare their performance, cost, and environmental impact to D&C Red No. 36.
Q4: What analytical techniques are important for the quality control of D&C Red No. 36?
A5: Spectrophotometric analysis plays a key role in quality control by identifying and quantifying D&C Red No. 36 in various samples. [] Additionally, high-performance liquid chromatography (HPLC) is crucial for precise determination of D&C Red No. 36 concentrations in cosmetic products, ensuring consistent product quality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)


![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)


![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)

